4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
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Overview
Description
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3NO and its molecular weight is 227.61 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethylamine under acidic conditions[2][2]. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid[2][2].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product[2][2]. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound[2][2].
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and trifluoroethyl derivatives.
Scientific Research Applications
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The phenol and amino groups can form hydrogen bonds with target proteins, modulating their activity . This compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to its specific trifluoroethyl substitution on the phenol ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQNFSWVGXQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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